An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-4-iodopyridine-2-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-4-iodopyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-iodopyridine-2-carbonitrile is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 3-position, an iodine atom at the 4-position, and a cyano group at the 2-position, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the cyano group and the halogens influences the electronic properties of the pyridine ring, making the compound susceptible to various chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Fluoro-4-iodopyridine-2-carbonitrile.
Core Chemical Properties
3-Fluoro-4-iodopyridine-2-carbonitrile is a solid at room temperature, appearing as an off-white to light yellow or brown crystalline powder. It is generally insoluble in water but soluble in common organic solvents such as dichloromethane and chloroform.
| Property | Value |
| CAS Number | 669066-35-7[1][2][3] |
| Molecular Formula | C₆H₂FIN₂[1][2][3] |
| Molecular Weight | 248.00 g/mol [2] |
| Melting Point | 102 - 106 °C |
| Boiling Point | 282 °C (Predicted)[4] |
| Appearance | Off-white to light yellow/brown solid |
| Solubility | Insoluble in water; Soluble in common organic solvents |
| SMILES | C1=CN=C(C(=C1I)F)C#N[5] |
| InChIKey | CLBCNDXLHUIEBW-UHFFFAOYSA-N[5] |
Synthesis
A common synthetic route to 3-Fluoro-4-iodopyridine-2-carbonitrile involves the ortho-lithiation of 3-fluoropyridine-2-carbonitrile followed by quenching with iodine.[6]
Experimental Protocol: Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile[6]
1. Preparation of Lithium Diisopropylamide (LDA):
-
In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (1.4 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add an equimolar amount of n-butyllithium.
-
Stir the mixture at 0 °C for 25 minutes, then re-cool to -78 °C.
2. Iodination:
-
In a separate dry flask, dissolve 3-fluoropyridine-2-carbonitrile (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Add the freshly prepared LDA solution to the 3-fluoropyridine-2-carbonitrile solution. The solution will typically turn a dark red color.
-
After stirring for approximately 35 minutes at -78 °C, rapidly add a solution of iodine (1.1 equivalents) in THF.
-
Continue stirring at -78 °C for 45 minutes.
3. Work-up and Purification:
-
Quench the reaction with deionized water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 3-Fluoro-4-iodopyridine-2-carbonitrile as a solid.
Caption: Synthetic workflow for 3-Fluoro-4-iodopyridine-2-carbonitrile.
Reactivity and Key Experiments
The presence of the carbon-iodine bond at the 4-position makes 3-Fluoro-4-iodopyridine-2-carbonitrile an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position. The fluorine atom at the 3-position and the nitrile group at the 2-position also offer opportunities for further functionalization, including nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The high reactivity of the C-I bond allows for selective functionalization at the 4-position under relatively mild conditions. Key examples of such transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Key palladium-catalyzed reactions of the target compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[7]
This protocol is adapted from reactions with the analogous 3-Fluoro-4-iodopyridine and may require optimization.
1. Reaction Setup:
-
In a dry reaction vessel, combine 3-Fluoro-4-iodopyridine-2-carbonitrile (1.0 equivalent), the desired aryl or vinyl boronic acid (1.2-1.5 equivalents), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 equivalents).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
2. Reaction Execution:
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
3. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Sonogashira Coupling[7][8]
This protocol is adapted from reactions with the analogous 3-Fluoro-4-iodopyridine and may require optimization.
1. Reaction Setup:
-
To a solution of 3-Fluoro-4-iodopyridine-2-carbonitrile (1.0 equivalent) and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., THF or DMF), add an amine base such as triethylamine (2.0-3.0 equivalents).
-
Add the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 equivalents), followed by the copper(I) co-catalyst, typically copper(I) iodide (0.02-0.1 equivalents).
2. Reaction Execution:
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can range from 2 to 24 hours. Gentle heating may be required for less reactive substrates.
3. Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[7]
This protocol is adapted from reactions with the analogous 3-Fluoro-4-iodopyridine and may require optimization.
1. Reaction Setup:
-
In a dry, inert-atmosphere glovebox or Schlenk tube, combine the palladium precursor, such as Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equivalents), and a suitable phosphine ligand (e.g., BINAP or Xantphos).
-
Add 3-Fluoro-4-iodopyridine-2-carbonitrile (1.0 equivalent), the desired amine (1.1-1.5 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.2-2.0 equivalents).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
2. Reaction Execution:
-
Seal the reaction vessel and heat to 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting crude material by silica gel column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the fluoro and cyano substituents, facilitates nucleophilic aromatic substitution. While the C-I bond is the most reactive site for cross-coupling, the C-F bond can also be displaced by strong nucleophiles, particularly at elevated temperatures. The regioselectivity of SNAr on fluorinated pyridines can be influenced by the reaction conditions and the nature of the nucleophile.
Safety Information
3-Fluoro-4-iodopyridine-2-carbonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
3-Fluoro-4-iodopyridine-2-carbonitrile is a highly valuable and versatile building block for organic synthesis. Its well-defined reactivity, particularly at the C-4 position, allows for the strategic and selective introduction of various functional groups through robust and well-established palladium-catalyzed cross-coupling reactions. The presence of the fluoro and cyano groups further enhances its utility, providing avenues for subsequent transformations. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in the synthesis of novel and complex molecular architectures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 669066-35-7: 3-Fluoro-4-iodopyridine-2-carbonitrile [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 3-Fluoro-4-iodopyridine-2-carbonitrile | C6H2FIN2 | CID 21075867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-4-iodopyridine-2-carbonitrile | 669066-35-7 [chemicalbook.com]
